molecular formula C29H23NO B14658124 Benzoxazole, 2-(4-(2-((1,1'-biphenyl)-4-yl)ethenyl)phenyl)-5,7-dimethyl- CAS No. 40704-04-9

Benzoxazole, 2-(4-(2-((1,1'-biphenyl)-4-yl)ethenyl)phenyl)-5,7-dimethyl-

Cat. No.: B14658124
CAS No.: 40704-04-9
M. Wt: 401.5 g/mol
InChI Key: PQKKXHAZEZTNFG-CMDGGOBGSA-N
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Description

Benzoxazole, 2-[4-[2-([1,1’-biphenyl]-4-yl)ethenyl]phenyl]-5,7-dimethyl- is a complex organic compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic aromatic compounds that consist of a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoxazole derivatives typically involves the reaction of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions. Catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts are often employed to enhance the reaction efficiency . For instance, a magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]) has been used to synthesize benzoxazole derivatives in water under reflux conditions, achieving yields of 79-89% .

Industrial Production Methods

Industrial production of benzoxazole derivatives often involves large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzoxazole derivatives undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of benzoxazole derivatives can yield corresponding oxides, while reduction can produce amines or alcohols .

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: An analog with the oxygen replaced by a nitrogen atom.

    Benzothiazole: An analog with the oxygen replaced by a sulfur atom.

    Benzofuran: An analog without the nitrogen atom.

Uniqueness

Benzoxazole derivatives are unique due to their diverse biological activities and wide range of applications. The presence of both oxygen and nitrogen atoms in the oxazole ring allows for versatile functionalization and interaction with various biological targets, making them valuable in drug discovery and development .

Properties

CAS No.

40704-04-9

Molecular Formula

C29H23NO

Molecular Weight

401.5 g/mol

IUPAC Name

5,7-dimethyl-2-[4-[(E)-2-(4-phenylphenyl)ethenyl]phenyl]-1,3-benzoxazole

InChI

InChI=1S/C29H23NO/c1-20-18-21(2)28-27(19-20)30-29(31-28)26-16-12-23(13-17-26)9-8-22-10-14-25(15-11-22)24-6-4-3-5-7-24/h3-19H,1-2H3/b9-8+

InChI Key

PQKKXHAZEZTNFG-CMDGGOBGSA-N

Isomeric SMILES

CC1=CC(=C2C(=C1)N=C(O2)C3=CC=C(C=C3)/C=C/C4=CC=C(C=C4)C5=CC=CC=C5)C

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(O2)C3=CC=C(C=C3)C=CC4=CC=C(C=C4)C5=CC=CC=C5)C

Origin of Product

United States

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